6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
“6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one” is a chemical compound. It is a derivative of chloroacetyl chloride12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, morpholine derivatives were prepared by reacting morpholine with chloroacetyl chloride in the presence of triethylamine as a catalyst3. Another synthesis approach involves the use of chloroacetyl chloride as the starting material in a seven-step process4.Molecular Structure Analysis
The molecular structure of chloroacetyl chloride, a related compound, is available in the NIST Chemistry WebBook1. The molecular weight is 112.943 and the IUPAC Standard InChI is InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H21.
Chemical Reactions Analysis
Chloroacetyl chloride, a related compound, is known to undergo various chemical reactions. For instance, it can form esters and amides5. It is also used as an intermediate in the production of herbicides5.Physical And Chemical Properties Analysis
The physical and chemical properties of chloroacetyl chloride, a related compound, are documented in the NIST Chemistry WebBook1. It has a molecular weight of 112.9431.Scientific Research Applications
Antigen-Specific Cell Staining
- Scientific Field: Analytical Sciences
- Summary of Application: The chloroacetyl group has been used to improve the retention of fluorescent substrates in cells for antigen-specific cell labelling .
- Methods of Application: The chloroacetyl group is added to the fluorescent substrates, which then stain cells through a non-covalent hydrophobic interaction . The chloroacetyl group forms a covalent bond with intracellular proteins, suppressing the dissociation of the substrate .
Synthesis of Herbicides
- Scientific Field: Industrial Chemistry
- Summary of Application: Chloroacetyl chloride, which can be derived from “6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one”, is used as an intermediate in the production of herbicides in the chloroacetanilide family, including metolachlor, acetochlor, alachlor, and butachlor .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .
Synthesis of Anti-Tumor Drugs
- Scientific Field: Pharmaceutical Industry
- Summary of Application: Chloroacetyl chloride has been employed to synthesize novel anti-tumor drugs, showing promising cytotoxic activity against various cell lines .
- Methods of Application: A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .
- Results: Compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines. Specifically, compound 4 demonstrated strong inhibition against MCF-7, HCT-116, and Lovo cells, with IC50 values of 1.7 μM, 1.6 μM, and 2.1 μM, respectively .
Synthesis of Surfactants
- Scientific Field: Industrial Chemistry
- Summary of Application: Chloroacetyl chloride is utilized in the preparation of surfactants, enhancing drug delivery and pharmacokinetics .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Synthesis of New σ2 Receptor Ligands
- Scientific Field: Pharmaceutical Industry
- Summary of Application: Chloroacetyl chloride has been used in the synthesis of new σ2 receptor ligands .
- Methods of Application: Researchers have connected spirocyclic piperidines or cyclohexanamines with 2-benzopyran and 2-benzofuran scaffolds to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety using different linkers . The amide linkers were created by acylating amines with chloroacetyl chloride and substituting them nucleophilically .
- Results: The results or outcomes obtained are not detailed in the source .
Synthesis of Phenacyl Chloride
- Scientific Field: Industrial Chemistry
- Summary of Application: Some chloroacetyl chloride is also used to produce phenacyl chloride, another chemical intermediate, also used as a tear gas .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Safety And Hazards
Chloroacetyl chloride, a related compound, is known to be hazardous. It causes severe skin burns and eye damage. It is toxic if swallowed or inhaled6.
Future Directions
The future directions for “6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one” are not explicitly mentioned in the retrieved papers. However, given its chemical structure and the known applications of similar compounds, it could potentially be used in the development of new pharmaceuticals or as an intermediate in chemical synthesis.
Please note that this information is based on the available data and may not fully represent the properties and potential applications of “6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one”. Further research and studies would be needed to gain a more comprehensive understanding of this compound.
properties
IUPAC Name |
6-(2-chloroacetyl)-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKDPTKEKHZBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406936 | |
Record name | 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
61122-82-5 | |
Record name | 6-(chloroacetyl)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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